Cas no 2171963-66-7 (3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole)

3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
- 2171963-66-7
- EN300-1582490
-
- インチ: 1S/C7H7ClF3N3O2/c1-3(2)13-5(7(9,10)11)4(14(15)16)6(8)12-13/h3H,1-2H3
- InChIKey: LZLVFWRRWATUJT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(F)(F)F)N(C(C)C)N=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 257.0178887g/mol
- どういたいしつりょう: 257.0178887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 63.6Ų
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1582490-250mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 250mg |
$2143.0 | 2023-09-24 | ||
Enamine | EN300-1582490-10000mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 10000mg |
$10018.0 | 2023-09-24 | ||
Enamine | EN300-1582490-50mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 50mg |
$1957.0 | 2023-09-24 | ||
Enamine | EN300-1582490-1.0g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 1g |
$2330.0 | 2023-06-05 | ||
Enamine | EN300-1582490-0.25g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 0.25g |
$2143.0 | 2023-06-05 | ||
Enamine | EN300-1582490-100mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 100mg |
$2050.0 | 2023-09-24 | ||
Enamine | EN300-1582490-5.0g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 5g |
$6757.0 | 2023-06-05 | ||
Enamine | EN300-1582490-0.5g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 0.5g |
$2236.0 | 2023-06-05 | ||
Enamine | EN300-1582490-2.5g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 2.5g |
$4566.0 | 2023-06-05 | ||
Enamine | EN300-1582490-0.05g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 0.05g |
$1957.0 | 2023-06-05 |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazoleに関する追加情報
Introduction to 3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 2171963-66-7) and Its Applications in Modern Chemical Biology
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 2171963-66-7) is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its diverse pharmacological properties and applications in drug discovery. The presence of multiple functional groups, including a chloro substituent, a nitro group, an isopropyl side chain, and a trifluoromethyl moiety, endows this molecule with distinct chemical and biological characteristics that make it a valuable scaffold for further exploration.
The nitro group in the molecule is particularly noteworthy, as it can participate in various chemical reactions, such as reduction to an amine or diazotization, which opens up numerous synthetic pathways. Additionally, the trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity in drug molecules, making it a common feature in many successful pharmaceuticals. The combination of these substituents with the pyrazole core suggests that this compound may exhibit inhibitory activity against various biological targets, which has prompted extensive research into its potential therapeutic applications.
In recent years, there has been a growing interest in developing novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. The structural motif of 3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole aligns well with these objectives. For instance, studies have shown that pyrazole derivatives can interact with enzymes and receptors involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory agents. Furthermore, the electron-withdrawing nature of the nitro and trifluoromethyl groups may facilitate interactions with aromatic hydrophobic pockets in protein targets, which is often a key feature of effective drug candidates.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring its activity against various enzymes and receptors implicated in human diseases. Notably, preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. These findings are particularly relevant given the ongoing efforts to develop more selective and potent inhibitors for treating chronic inflammatory disorders.
The isopropyl side chain attached to the pyrazole ring adds another layer of complexity to the molecule's biological behavior. This group can influence both the electronic properties and steric environment of the molecule, potentially modulating its binding affinity and selectivity. Computational modeling studies have suggested that this substitution pattern may enhance interactions with specific residues in target proteins, thereby improving drug-like properties such as solubility and cell permeability. Such insights are crucial for optimizing lead compounds into viable drug candidates.
Recent advancements in synthetic chemistry have also enabled more efficient access to derivatives of 3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole, facilitating rapid exploration of its structural space. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups or modifying existing ones without compromising the core pyrazole scaffold. This flexibility has allowed researchers to generate libraries of analogs for high-throughput screening (HTS), streamlining the process of identifying promising drug candidates.
The impact of these structural features on pharmacokinetic properties cannot be overstated. The trifluoromethyl group, for example, is known to increase lipophilicity and metabolic stability, while the chloro substituent can participate in hydrogen bonding interactions with biological targets. These characteristics are often critical determinants of a compound's overall efficacy and safety profile. By carefully tuning these substituents through structural optimization, researchers can fine-tune the biological activity of this compound to meet specific therapeutic needs.
In conclusion,3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole represents a promising scaffold for developing novel bioactive molecules. Its unique combination of functional groups offers multiple opportunities for further chemical modification and biological evaluation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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